molecular formula C8H18Si B14629118 Hexamethylsilirane CAS No. 55644-09-2

Hexamethylsilirane

Cat. No.: B14629118
CAS No.: 55644-09-2
M. Wt: 142.31 g/mol
InChI Key: UAOKPUQWJBGRBK-UHFFFAOYSA-N
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Preparation Methods

Hexamethylsilirane can be synthesized through several methods:

    Reduction of 1,3-Dihalides: This method involves the Wurtz-type reductive coupling of 1,3-dihalides with divalent metals such as magnesium.

    Photochemical Generation and Trapping of Silylenes: Silylenes, which are silicon analogs of carbenes, can be generated photochemically and then trapped by alkenes to form siliranes.

Chemical Reactions Analysis

Hexamethylsilirane undergoes various types of chemical reactions:

Scientific Research Applications

Hexamethylsilirane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex silicon-containing heterocycles.

    Biology and Medicine: While specific applications in biology and medicine are less documented, its potential as a precursor for bioactive silicon compounds is being explored.

    Industry: this compound is used in the production of silicon-based polymers and materials.

Mechanism of Action

The mechanism of action of hexamethylsilirane involves its high reactivity due to the strain in its three-membered ring structure. This strain leads to significant deviations in bond lengths and angles, making the compound highly reactive towards various reagents. The molecular targets and pathways involved in its reactions are primarily dictated by its ability to undergo ring-opening and substitution reactions .

Comparison with Similar Compounds

Hexamethylsilirane can be compared with other similar compounds, such as:

This compound stands out due to its high reactivity and potential for various applications in synthetic chemistry and materials science.

Properties

CAS No.

55644-09-2

Molecular Formula

C8H18Si

Molecular Weight

142.31 g/mol

IUPAC Name

1,1,2,2,3,3-hexamethylsilirane

InChI

InChI=1S/C8H18Si/c1-7(2)8(3,4)9(7,5)6/h1-6H3

InChI Key

UAOKPUQWJBGRBK-UHFFFAOYSA-N

Canonical SMILES

CC1(C([Si]1(C)C)(C)C)C

Origin of Product

United States

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